molecular formula C26H23N5O2 B6491466 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide CAS No. 1326862-23-0

2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B6491466
CAS No.: 1326862-23-0
M. Wt: 437.5 g/mol
InChI Key: BRSUKIJZXKDZLF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazine ring, and an acetamide group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The naphthalene ring, a polycyclic aromatic hydrocarbon, would contribute to the compound’s planarity and rigidity. The pyrazolo[1,5-d][1,2,4]triazine ring is a heterocyclic ring that contains nitrogen atoms, which could participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple ring structures could influence its solubility, melting point, and boiling point .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Compounds with similar structures have been studied for their potential uses in various fields, including medicine and materials science .

Properties

IUPAC Name

2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c32-25(27-15-7-10-19-8-2-1-3-9-19)17-30-26(33)24-16-23(29-31(24)18-28-30)22-14-6-12-20-11-4-5-13-21(20)22/h1-6,8-9,11-14,16,18H,7,10,15,17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSUKIJZXKDZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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